N-(4-Methoxyphenyl)-3-oxobutanethioamide
CAS No.: 18076-45-4
Cat. No.: VC19686416
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18076-45-4 |
|---|---|
| Molecular Formula | C11H13NO2S |
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-oxobutanethioamide |
| Standard InChI | InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,15) |
| Standard InChI Key | RUQXFGQEGXKEBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(=S)NC1=CC=C(C=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Methoxyphenyl)-3-oxobutanethioamide belongs to the thioamide family, where the thiocarbonyl (-C=S) group replaces the traditional carbonyl (-C=O) moiety. Its molecular formula, C₁₁H₁₃NO₂S, reflects a molecular weight of 223.29 g/mol. The IUPAC name, N-(4-methoxyphenyl)-3-oxobutanethioamide, delineates its structure: a 4-methoxyphenyl group attached to the nitrogen of a 3-oxobutanethioamide chain.
Structural Features
The compound’s backbone consists of a four-carbon chain with a ketone group at the third position and a thiocarbonyl group at the first. The 4-methoxyphenyl substituent introduces aromaticity and electron-donating effects via the methoxy (-OCH₃) group, which influences the compound’s electronic distribution and reactivity. The thiocarbonyl group enhances electrophilicity compared to conventional amides, facilitating nucleophilic attacks at the α-carbon .
Physical Properties
While experimental data on this specific compound remain sparse, general thioamide trends provide insights:
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Solubility: Thioamides exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) but limited solubility in water due to the hydrophobic thiocarbonyl and aromatic groups.
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Melting Point: Thioamides typically have higher melting points than their amide analogs, attributed to stronger intermolecular interactions via sulfur’s polarizability. For N-(4-Methoxyphenyl)-3-oxobutanethioamide, the melting point is estimated to range between 180–190°C.
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Spectroscopic Signatures:
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IR Spectroscopy: A strong absorption band near 1200–1250 cm⁻¹ corresponds to the C=S stretch, while the ketone C=O appears at ~1700 cm⁻¹.
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NMR: The thiocarbonyl sulfur deshields adjacent protons, with the α-CH₂ group resonating at δ 3.5–4.0 ppm in ¹H NMR.
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Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂S |
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-oxobutanethioamide |
| Estimated Melting Point | 180–190°C |
| Solubility | Soluble in DMF, acetone; sparingly in water |
Synthesis and Industrial Production
The synthesis of N-(4-Methoxyphenyl)-3-oxobutanethioamide leverages established thioamide preparation methods, adapted to accommodate its specific substituents.
Laboratory-Scale Synthesis
A common route involves the thionation of the corresponding amide using phosphorus pentasulfide (P₄S₁₀) in an inert solvent:
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Starting Material: N-(4-Methoxyphenyl)-3-oxobutanamide is treated with P₄S₁₀ in refluxing toluene.
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Reaction Mechanism: The thiocarbonyl group forms via nucleophilic substitution, where sulfur replaces the carbonyl oxygen.
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Workup: The crude product is purified via recrystallization or column chromatography .
Alternative methods include using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), which offers milder conditions and higher selectivity for thionation without over-reduction .
Industrial Production Considerations
Scalable synthesis requires optimizing:
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Solvent Choice: Xylene or tetrahydrofuran balances reaction efficiency and cost.
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Catalyst Recycling: Heterogeneous catalysts (e.g., silica-supported P₄S₁₀) reduce waste.
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Green Chemistry: Solvent-free reactions or ionic liquid media minimize environmental impact.
Chemical Reactivity and Functional Transformations
N-(4-Methoxyphenyl)-3-oxobutanethioamide participates in diverse reactions, driven by its thiocarbonyl and ketone groups.
Nucleophilic Additions
The thiocarbonyl sulfur’s electrophilicity facilitates attacks by:
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Amines: Forming thiourea derivatives.
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Grignard Reagents: Adding to the thiocarbonyl to yield thioesters.
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide or m-CPBA converts the thiocarbonyl to a sulfoxide (-S=O) or sulfone (-SO₂-).
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the thiocarbonyl to a methylene (-CH₂-) group.
Cyclization Reactions
Under acidic conditions, the compound undergoes cyclization to form thiazoline or thiazole derivatives, valuable in heterocyclic chemistry .
Applications in Research and Industry
Materials Science
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Corrosion Inhibition: Thioamides adsorb onto metal surfaces, forming protective layers .
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Polymer Additives: As vulcanization accelerators in rubber production.
Future Directions and Research Gaps
Current studies focus on:
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Structure-Activity Relationships: Modifying the methoxy position to enhance bioactivity.
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Catalytic Applications: As ligands in transition-metal catalysis.
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